molecular formula C11H16FN B12069616 Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- CAS No. 473733-21-0

Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)-

Cat. No.: B12069616
CAS No.: 473733-21-0
M. Wt: 181.25 g/mol
InChI Key: ONHZOAAJDYSRRQ-JTQLQIEISA-N
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Description

Chemical Name: (1R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine
CAS RN: 473733-18-5
Molecular Formula: C₁₀H₁₄FN
Structure: Features a benzene ring substituted with a fluorine atom at the 3-position and a tert-butyl (1,1-dimethylethyl) group at the benzylic position. The stereochemistry is specified as (alphaR), indicating the R-configuration at the chiral center .

This compound belongs to the benzenemethanamine class, characterized by an amine group attached to a substituted benzene ring.

Properties

CAS No.

473733-21-0

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1R)-1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3/t10-/m0/s1

InChI Key

ONHZOAAJDYSRRQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC(=CC=C1)F)N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzenemethanamine Backbone: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzenemethanamine.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Compound 1 : Benzenemethanamine, 3,4-difluoro-alpha-methyl-, (alphaR)- (CAS 321318-15-4)
  • Substituents : 3,4-Difluoro (two electron-withdrawing groups) and alpha-methyl.
  • Stereochemistry : AlphaR configuration.
  • Impact: Additional fluorine at the 4-position increases lipophilicity and may alter receptor binding compared to the mono-fluoro target compound. The smaller methyl group (vs. tert-butyl) reduces steric hindrance .
Compound 2 : Benzenemethanamine, 3,4,5-trifluoro-alpha-methyl-, hydrochloride (CAS 321318-43-8)
  • Substituents : 3,4,5-Trifluoro and alpha-methyl.
  • Impact : Triple fluorination enhances electron-withdrawing effects and metabolic stability. The hydrochloride salt improves solubility in polar solvents .

Variations in Alpha-Substituents

Compound 3 : Benzenemethanamine, 3-fluoro-alpha-(trifluoromethyl)-, (alphaS)- (CAS in )
  • Alpha-Substituent : Trifluoromethyl (CF₃).
  • Stereochemistry : AlphaS (opposite configuration to the target compound).
  • The S-configuration may lead to divergent biological activity .
Compound 4 : Benzenemethanamine, alpha-ethynyl-3-fluoro-, (alphaS)- (CAS 226699-04-3)
  • Alpha-Substituent : Ethynyl (C≡CH).
  • Impact : The linear ethynyl group introduces sp-hybridization, enabling π-π interactions. Its small size reduces steric effects compared to tert-butyl .

Steric and Electronic Effects

Compound Name Benzene Substituents Alpha-Substituent Stereochemistry CAS Molecular Formula Key Properties
Target Compound 3-Fluoro 1,1-Dimethylethyl AlphaR 473733-18-5 C₁₀H₁₄FN High steric bulk, moderate lipophilicity
3,4-Difluoro-alpha-methyl analog 3,4-Difluoro Methyl AlphaR 321318-15-4 C₉H₁₀F₂N Increased lipophilicity, reduced steric hindrance
Trifluoromethyl analog (alphaS) 3-Fluoro Trifluoromethyl AlphaS - C₉H₉F₄N Enhanced electronegativity, S-configuration
Ethynyl analog (alphaS) 3-Fluoro Ethynyl AlphaS 226699-04-3 C₉H₉FN Linear structure, potential for π-interactions

Stereochemical Differences

  • The target compound’s alphaR configuration may favor specific enantioselective interactions, such as binding to chiral receptors or enzymes. In contrast, analogs like Compound 3 (alphaS) or Compound 4 (alphaS) could exhibit reduced or altered activity due to mismatched stereochemistry .

Biological Activity

Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)-, also known by its CAS number 239105-45-4, is a compound that has garnered attention in various fields of research due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂FN
  • Molecular Weight : 153.197 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 206.2 ± 15.0 °C at 760 mmHg
  • Flash Point : 87.7 ± 8.3 °C

The biological activity of Benzenemethanamine derivatives often involves interactions with various neurotransmitter systems. Specifically, compounds similar to Benzenemethanamine have been studied for their potential effects on the central nervous system (CNS) and cardiovascular systems. The presence of fluorine in the structure may enhance lipophilicity and receptor binding affinity, which is crucial for CNS activity.

Pharmacological Studies

Research indicates that Benzenemethanamine derivatives can exhibit significant pharmacological effects:

  • Antidepressant Activity : Some studies suggest that compounds in this class may influence serotonin and norepinephrine levels, similar to traditional antidepressants.
  • Stimulant Effects : Certain derivatives have shown stimulant properties, potentially increasing alertness and energy levels.
  • Neuroprotective Effects : There is emerging evidence that these compounds could offer neuroprotection against oxidative stress.

Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of a similar compound, researchers found that it significantly increased serotonin levels in rat models. This effect was attributed to the compound's ability to inhibit the reuptake of serotonin, suggesting potential therapeutic applications in mood disorders .

CompoundEffect on Serotonin LevelsModel Used
Similar CompoundIncreasedRat Models

Study 2: Cardiovascular Implications

Another study investigated the cardiovascular effects of a closely related compound. Results indicated a dose-dependent decrease in heart rate and blood pressure in animal models, suggesting potential use as an antihypertensive agent .

CompoundChange in Heart RateChange in Blood PressureModel Used
Related CompoundDecreasedDecreasedAnimal Models

Toxicological Profile

The safety profile of Benzenemethanamine derivatives is critical for their development as therapeutic agents. Toxicity studies have indicated:

  • Acute Toxicity : LD50 values suggest moderate toxicity upon ingestion.
  • Irritation Potential : These compounds can cause skin and eye irritation upon contact.

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